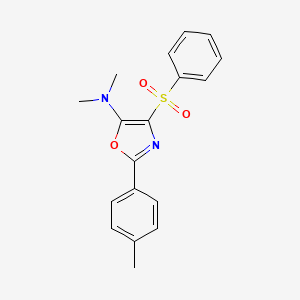

![molecular formula C21H28Cl2N2O2 B6486402 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride CAS No. 1215621-96-7](/img/structure/B6486402.png)

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Serotonergic Antagonist

This compound could potentially act as a serotonergic antagonist . Serotonergic antagonists are drugs that bind to but do not activate serotonin receptors, thereby blocking the actions of serotonin or serotonergic agonists. This could have implications in the treatment of various psychiatric and neurological disorders.

Selective h5-HT 1D Antagonist

The compound could also serve as a selective h5-HT 1D antagonist . It displays 60-fold selectivity over h5-HT 1B, and exhibits little or no affinity for a range of other receptor types . This selectivity could make it a valuable tool in neuropharmacological research, particularly in studies related to migraine, depression, and anxiety.

Use in Chemical Synthesis

This compound could be used as a building block in chemical synthesis . Its unique structure could allow for the creation of a variety of novel compounds.

Mécanisme D'action

Target of Action

The primary target of this compound is the h5-HT 1D receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR), and its activation results in an inhibitory effect on neurotransmission .

Mode of Action

The compound acts as a selective antagonist at the h5-HT 1D receptor . This means it binds to this receptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by serotonin. This inhibition of the h5-HT 1D receptor can alter the release of serotonin and other neurotransmitters, leading to changes in neurotransmission .

Biochemical Pathways

The antagonism of the h5-HT 1D receptor by this compound can affect various biochemical pathways. Specifically, it can influence the serotonergic system , which plays a crucial role in mood regulation, sleep, and other functions. By blocking the h5-HT 1D receptor, the compound can modulate the serotonergic system and potentially impact these physiological processes .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific physiological or pathological context in which it is used. Given its mode of action, the compound could potentially alter serotonergic neurotransmission and thereby influence various physiological functions, such as mood and sleep .

Propriétés

IUPAC Name |

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,4-dimethylphenoxy)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN2O2.ClH/c1-16-6-7-21(17(2)12-16)26-15-20(25)14-23-8-10-24(11-9-23)19-5-3-4-18(22)13-19;/h3-7,12-13,20,25H,8-11,14-15H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHHNNGLKOHCOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(3-Chlorophenyl)piperazin-1-YL]-3-(2,4-dimethylphenoxy)propan-2-OL hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6486330.png)

![4-chloro-N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6486355.png)

![1-[(1-phenylethyl)amino]-3-(4-propylphenoxy)propan-2-ol hydrochloride](/img/structure/B6486379.png)

![N-{[4-(2,5-dimethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B6486383.png)

![2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B6486387.png)

![1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol hydrochloride](/img/structure/B6486399.png)

![1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol hydrochloride](/img/structure/B6486406.png)

![1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol hydrochloride](/img/structure/B6486414.png)

![1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-ol hydrochloride](/img/structure/B6486425.png)

![1-[2-(butan-2-yl)phenoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride](/img/structure/B6486427.png)

![methyl 2-{4-[butyl(methyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B6486429.png)

![ethyl 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B6486430.png)